molecular formula C9H17NO2 B2933544 3-(piperidin-4-yl)oxolan-3-ol CAS No. 2445786-49-0

3-(piperidin-4-yl)oxolan-3-ol

Cat. No.: B2933544
CAS No.: 2445786-49-0
M. Wt: 171.24
InChI Key: KHQFRMKKHNJMGK-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)oxolan-3-ol is a bicyclic organic compound comprising a piperidine ring (a six-membered amine heterocycle) fused to an oxolane (tetrahydrofuran) ring at the 3-position, with a hydroxyl group substituting the oxolane ring. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxyl group and structural rigidity from the fused rings. The compound’s piperidine moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in neurological and antimicrobial contexts .

Properties

IUPAC Name

3-piperidin-4-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(3-6-12-7-9)8-1-4-10-5-2-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFRMKKHNJMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-piperidone with ethylene glycol under acidic conditions to form the oxolane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Piperidin-4-yl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

4-(Oxolan-3-yl)piperidine Hydrochloride

  • Structure : Differs by lacking the hydroxyl group on the oxolane ring and existing as a hydrochloride salt.
  • Molecular Formula: C₉H₁₈ClNO (vs. C₈H₁₅NO₂ for 3-(piperidin-4-yl)oxolan-3-ol).
  • Key Differences: The hydrochloride salt enhances water solubility compared to the free base form of the target compound.

3-(3-Hydroxypropyl)pyridin-4-ol

  • Structure : A pyridine derivative with a hydroxypropyl side chain.
  • Key Differences :
    • The pyridine core (aromatic, electron-deficient) contrasts with the saturated piperidine ring, altering electronic properties.
    • The hydroxypropyl chain increases flexibility and hydrophilicity but lacks the rigid oxolane ring, which may reduce membrane permeability .

DMPI and CDFII (Indole-Piperidine Derivatives)

  • Structure : Complex indole-piperidine hybrids with aromatic substituents (e.g., 2,3-dimethylbenzyl groups).
  • Key Differences :
    • These compounds exhibit potent synergism with carbapenems against methicillin-resistant S. aureus (MRSA), attributed to their bulky aromatic groups enhancing target binding.
    • The oxolane-hydroxyl group in this compound may confer distinct pharmacokinetic profiles, such as reduced metabolic stability compared to DMPI/CDFII .

3-Piperidinemethanol (3-(Hydroxymethyl)piperidine)

  • Structure : A piperidine ring with a hydroxymethyl substituent.
  • Key Differences: The hydroxymethyl group provides flexibility, whereas the oxolane ring imposes conformational constraints. Higher logP (lipophilicity) in 3-piperidinemethanol may favor blood-brain barrier penetration, unlike the more polar this compound .

Research Findings and Implications

  • Structural Rigidity vs.
  • Synergistic Potential: While DMPI/CDFII demonstrate antimicrobial synergism, the hydroxyl group in this compound could facilitate interactions with bacterial enzymes, warranting further study .
  • Solubility Challenges : Unlike 4-(oxolan-3-yl)piperidine HCl, the free base form of the target compound may require formulation optimization for therapeutic use .

Biological Activity

3-(Piperidin-4-yl)oxolan-3-ol, also known as a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique oxolane (tetrahydrofuran) structure fused with a piperidine ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 185.25 g/mol
  • CAS Number : 2445786-49-0

The compound's structure allows for various interactions with biological targets, including enzymes and receptors, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the piperidine moiety enhances its affinity for certain receptors, potentially influencing neurotransmitter systems and other cellular pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • CNS Activity : Preliminary studies suggest that this compound may modulate neurotransmitter release, particularly in the context of anxiety and depression models.
  • Antimicrobial Properties : Some investigations have highlighted its potential as an antimicrobial agent, showing efficacy against certain bacterial strains.

Case Studies and Research Findings

  • CNS Modulation : A study explored the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Enzyme Interaction Studies : Research assessing the interaction of this compound with various enzymes revealed potential inhibition of phospholipase A2, an enzyme implicated in inflammatory processes. This inhibition could suggest anti-inflammatory properties worth further exploration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS ModulationReduction in anxiety-like behaviors
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionInhibition of phospholipase A2

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